JBC117

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

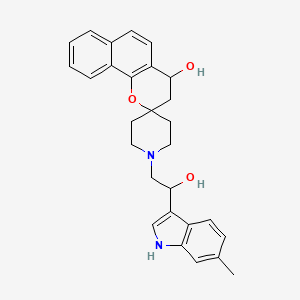

C28H30N2O3 |

|---|---|

分子量 |

442.5 g/mol |

IUPAC 名称 |

1'-[2-hydroxy-2-(6-methyl-1H-indol-3-yl)ethyl]spiro[3,4-dihydrobenzo[h]chromene-2,4'-piperidine]-4-ol |

InChI |

InChI=1S/C28H30N2O3/c1-18-6-8-21-23(16-29-24(21)14-18)26(32)17-30-12-10-28(11-13-30)15-25(31)22-9-7-19-4-2-3-5-20(19)27(22)33-28/h2-9,14,16,25-26,29,31-32H,10-13,15,17H2,1H3 |

InChI 键 |

ZWROJRGVUNUVNA-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC2=C(C=C1)C(=CN2)C(CN3CCC4(CC3)CC(C5=C(O4)C6=CC=CC=C6C=C5)O)O |

产品来源 |

United States |

Foundational & Exploratory

JBC117: A Technical Guide to its Mechanism of Action in Wnt Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the methodologies and conceptual framework for elucidating the mechanism of action of JBC117, a novel inhibitor of the Wnt signaling pathway. This guide details the core experimental protocols, data presentation standards, and visual representations of the signaling cascade and experimental workflows. The information herein is intended to equip researchers with the necessary tools to investigate and characterize the inhibitory properties of this compound on the canonical Wnt/β-catenin pathway, a critical regulator of cellular processes and a key target in oncology and developmental biology.

Introduction to Wnt Signaling

The Wnt signaling pathway is a highly conserved signal transduction pathway crucial for embryonic development, tissue homeostasis, and regeneration.[1][2] The canonical Wnt pathway, also known as the Wnt/β-catenin pathway, is central to regulating cell fate, proliferation, and migration.[3][4] In the "off" state, a destruction complex, comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α), phosphorylates β-catenin.[5][6] This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation.[5]

Activation of the pathway ("on" state) is initiated by the binding of a Wnt ligand to a Frizzled (Fz) receptor and its co-receptor, Low-density Lipoprotein Receptor-related Protein 5 or 6 (LRP5/6).[5][6] This interaction leads to the recruitment of Dishevelled (Dvl) and the inhibition of the destruction complex.[6] Consequently, β-catenin is no longer phosphorylated, leading to its stabilization, accumulation in the cytoplasm, and translocation to the nucleus.[3][4] In the nucleus, β-catenin acts as a transcriptional co-activator, binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to initiate the expression of Wnt target genes, such as AXIN2 and MYC.[2][7] Dysregulation of this pathway is a hallmark of various cancers and other diseases.[8][9]

Proposed Mechanism of Action of this compound

This compound is hypothesized to be a potent and selective inhibitor of the canonical Wnt/β-catenin signaling pathway. The primary proposed mechanism of action is the stabilization of the β-catenin destruction complex, thereby promoting the degradation of β-catenin and preventing its nuclear translocation and subsequent target gene transcription. This mechanism is similar to that of other known Wnt pathway inhibitors that target components of the destruction complex.[5][10] The following sections outline the experimental approaches to validate this hypothesis.

Caption: Canonical Wnt/β-catenin signaling pathway and the proposed mechanism of this compound.

Quantitative Data Summary

The inhibitory activity of this compound on the Wnt/β-catenin pathway will be quantified using a series of in vitro assays. The following tables provide a template for summarizing the key quantitative data.

Table 1: Inhibition of Wnt-induced TCF/LEF Reporter Activity

| Cell Line | Activator | This compound IC₅₀ (µM) |

| HEK293T | Wnt3a-CM | Value |

| SW480 | Endogenous | Value |

| HCT116 | Endogenous | Value |

Table 2: Reduction of β-catenin Levels

| Cell Line | Treatment | β-catenin Reduction (%) | p-value |

| HEK293T | Wnt3a-CM + this compound (10 µM) | Value | Value |

| SW480 | This compound (10 µM) | Value | Value |

Table 3: Downregulation of Wnt Target Gene Expression

| Cell Line | Gene | Fold Change (this compound 10 µM) | p-value |

| Ls174T | AXIN2 | Value | Value |

| Ls174T | MYC | Value | Value |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

TCF/LEF Luciferase Reporter Assay (TOP/FOP Flash Assay)

This assay is a widely used method to quantify the transcriptional activity of the Wnt/β-catenin pathway.[1][9]

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well.[1]

-

Transfection: Co-transfect cells with TOPflash (or FOPflash as a negative control) and a Renilla luciferase plasmid for normalization using a suitable transfection reagent.[1][11]

-

Treatment: After 24 hours, replace the medium with fresh medium containing Wnt3a conditioned medium (or another Wnt pathway activator) and serial dilutions of this compound.[1]

-

Lysis and Measurement: After 16-24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.[5]

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. The inhibitory effect of this compound is determined by the reduction in normalized luciferase activity compared to the vehicle control.[5]

Caption: Experimental workflow for the TOP/FOP flash luciferase reporter assay.

Western Blotting for β-catenin

This technique is used to measure the levels of total and phosphorylated β-catenin.[12][13]

Protocol:

-

Cell Culture and Treatment: Plate cells and treat with Wnt3a conditioned medium in the presence or absence of this compound for the desired time.[4]

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3][4]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[4][6]

-

Immunoblotting: Block the membrane and probe with primary antibodies against total β-catenin, phospho-β-catenin (Ser33/37/Thr41), and a loading control (e.g., GAPDH).[10][12] Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.[6]

Quantitative Real-Time PCR (qPCR) for Wnt Target Genes

qPCR is employed to measure the mRNA expression levels of Wnt target genes.[7][10]

Protocol:

-

Cell Culture and Treatment: Treat cells with a Wnt pathway activator and this compound for an appropriate duration (e.g., 24 hours).

-

RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and synthesize cDNA using a reverse transcription kit.[10]

-

qPCR: Perform qPCR using SYBR Green master mix and primers specific for Wnt target genes (AXIN2, MYC, etc.) and a housekeeping gene (e.g., GAPDH) for normalization.[14]

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[10]

Caption: Experimental workflow for qPCR analysis of Wnt target genes.

Conclusion

The experimental framework outlined in this technical guide provides a robust approach to thoroughly characterize the mechanism of action of this compound as a Wnt signaling inhibitor. By employing a combination of reporter assays, protein analysis, and gene expression studies, researchers can obtain quantitative data to validate the proposed mechanism and establish the potency and efficacy of this novel compound. The provided protocols and data presentation formats are intended to ensure consistency and facilitate the clear communication of scientific findings.

References

- 1. benchchem.com [benchchem.com]

- 2. anygenes.com [anygenes.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, characterization, and evaluation of a novel inhibitor of WNT/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment | MDPI [mdpi.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Active β-Catenin Signaling Is an Inhibitory Pathway for Human Immunodeficiency Virus Replication in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stabilisation of β-Catenin Downstream of T Cell Receptor Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Comparison of gene expression of the oncogenic Wnt/β-catenin signaling pathway components in the mouse and human epididymis - PMC [pmc.ncbi.nlm.nih.gov]

JBC117: A Novel Inhibitor of β-Catenin Transcriptional Activity - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. A key event in this pathway is the nuclear accumulation of β-catenin and its interaction with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, leading to the expression of oncogenes. JBC117 has emerged as a novel small molecule inhibitor that potently antagonizes β-catenin-dependent transcriptional activity. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on cancer cells, and detailed protocols for key experimental assays used to characterize its activity.

Introduction to the Wnt/β-Catenin Signaling Pathway

The canonical Wnt/β-catenin signaling pathway is essential for embryonic development and adult tissue homeostasis. In the absence of a Wnt ligand, a cytoplasmic "destruction complex," comprising Axin, Adenomatous Polyposis Coli (APC), glycogen (B147801) synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α), phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[1][2] The binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor leads to the inactivation of the destruction complex.[3][4] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator by binding to TCF/LEF transcription factors.[1] This complex then recruits other co-activators, such as B-cell lymphoma 9 (BCL9) and Pygopus (Pygo), to initiate the transcription of target genes like c-myc and cyclin D1, which drive cell proliferation.[5][6]

This compound: Mechanism of Action

This compound is a novel anti-cancer lead compound identified through logical drug design.[5] It functions by targeting the plant homeodomain (PHD) finger of Pygopus2 (Pygo2), a crucial co-activator in the Wnt/β-catenin signaling pathway.[5] The PHD finger of Pygo2 is responsible for binding to both methylated histone 3 (H3K4me) and the HD1 domain of BCL9, which in turn binds to β-catenin.[5]

This compound was found to interact with key residues (D339, A348, R356, V376, and A378) within the PHD finger of Pygo2.[5] This interaction disrupts the binding of the PHD finger to both the H3K4me tail and the HD1 domain of BCL9.[5] By interfering with this protein-protein interaction, this compound effectively disrupts the formation of the functional β-catenin/BCL9/Pygo2 transcriptional complex, thereby inhibiting the transcription of Wnt target genes.[5]

Figure 1: Canonical Wnt/β-catenin Signaling Pathway.

Figure 2: Proposed Mechanism of Action of this compound.

Quantitative Data on this compound's Efficacy

The anti-proliferative and β-catenin inhibitory effects of this compound have been quantified in various cancer cell lines.

Table 1: In Vitro Anti-Proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| HCT116 | Colon Cancer | 2.6 ± 0.16 | [5] |

| A549 | Lung Cancer | 3.3 ± 0.14 | [5] |

| Normal Human Fibroblast | Non-cancerous | 33.80 ± 0.15 | [5] |

Table 2: Effect of this compound on Wnt/β-catenin Target Gene and Protein Expression

| Target | Assay | Cell Line | Treatment | Result |

| Axin2 | qPCR | HCT116, A549 | Dose-dependent this compound | Significant downregulation[5] |

| c-myc | qPCR | HCT116, A549 | Dose-dependent this compound | Significant downregulation[5] |

| cyclin D1 | qPCR | HCT116, A549 | Dose-dependent this compound | Significant downregulation[5] |

| c-myc | Western Blot | HCT116, A549 | Dose-dependent this compound (72h) | Suppressed protein levels[5] |

| cyclin D1 | Western Blot | HCT116, A549 | Dose-dependent this compound (72h) | Suppressed protein levels[5] |

Experimental Protocols

The following are detailed, representative protocols for the key experiments used to evaluate the effect of this compound on β-catenin transcriptional activity.

Luciferase Reporter Assay for β-Catenin/TCF Transcriptional Activity

This assay measures the transcriptional activity of the β-catenin/TCF complex using a luciferase reporter construct. The TOPFLASH plasmid contains multiple TCF/LEF binding sites upstream of a minimal promoter driving luciferase expression. FOPFLASH, a negative control, contains mutated TCF/LEF binding sites.

Materials:

-

HCT116 or other suitable cancer cell lines

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

TOPFLASH and FOPFLASH reporter plasmids

-

Renilla luciferase plasmid (for normalization)

-

Lipofectamine 3000 or other transfection reagent

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Transfection: Co-transfect cells with TOPFLASH or FOPFLASH plasmid (e.g., 200 ng/well) and Renilla luciferase plasmid (e.g., 20 ng/well) using a suitable transfection reagent according to the manufacturer's instructions.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for another 24-48 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

-

Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a percentage of the activity in control-treated cells.

Figure 3: Luciferase Reporter Assay Workflow.

Western Blotting for β-Catenin and Target Proteins

Western blotting is used to detect and quantify the levels of specific proteins, such as β-catenin, c-myc, and cyclin D1, in cell lysates.

Materials:

-

Cell lysates from this compound-treated and control cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-β-catenin, anti-c-myc, anti-cyclin D1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Protein Extraction: Lyse cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Figure 4: Western Blotting Experimental Workflow.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if a specific protein (e.g., β-catenin) is bound to a specific DNA sequence (e.g., the promoter of a target gene) in vivo.

Materials:

-

Cells treated with this compound or vehicle

-

Formaldehyde (B43269) (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis and nuclear lysis buffers

-

Sonicator

-

ChIP-grade antibody against β-catenin

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

Primers for qPCR targeting the promoter of a Wnt target gene (e.g., Axin2) and a negative control region.

-

qPCR master mix and instrument

Protocol:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis: Harvest and lyse the cells to release the nuclei.

-

Chromatin Shearing: Isolate the nuclei and shear the chromatin into fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against β-catenin overnight at 4°C.

-

Immune Complex Capture: Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of proteinase K.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

qPCR Analysis: Use qPCR to quantify the amount of the target gene promoter DNA that was co-immunoprecipitated with β-catenin. Compare the enrichment to a negative control antibody (e.g., IgG) and a negative control genomic region.

References

- 1. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. google.com [google.com]

- 3. The Wnt/β-catenin signaling pathway: A potential therapeutic target in the treatment of triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Logical design of an anti‐cancer agent targeting the plant homeodomain in Pygopus2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics | MDPI [mdpi.com]

In Silico Screening for Pygo2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the strategies and methodologies for the discovery of Pygo2 inhibitors, with a specific focus on the application of in silico screening techniques, exemplified by the identification of compounds like JBC117. This document details the critical role of Pygo2 in the Wnt/β-catenin signaling pathway, outlines a comprehensive workflow for virtual screening, and provides detailed experimental protocols for hit validation and characterization.

Introduction: Pygo2 as a Therapeutic Target

Pygopus 2 (Pygo2) is a key nuclear component of the canonical Wnt/β-catenin signaling pathway, a critical regulator of embryonic development and tissue homeostasis.[1] Dysregulation of this pathway is a hallmark of numerous cancers, including colorectal and lung cancer.[1] Pygo2, through its plant homeodomain (PHD) finger, recognizes and binds to di- and tri-methylated lysine (B10760008) 4 on histone H3 (H3K4me2/3), a mark of active chromatin.[2] This interaction is crucial for the recruitment of the β-catenin/BCL9 co-activator complex to target gene promoters, leading to the transcription of oncogenes such as c-Myc and Cyclin D1.[1] The essential role of the Pygo2 PHD domain in mediating these oncogenic signals makes it an attractive target for the development of novel anti-cancer therapeutics.

This compound is a novel small molecule inhibitor identified through logical drug design and virtual screening that targets the PHD finger of Pygo2.[1] It has demonstrated potent anti-proliferative activity in cancer cell lines and in vivo models, validating the therapeutic potential of targeting Pygo2.[1]

The Wnt/β-catenin Signaling Pathway and the Role of Pygo2

The canonical Wnt signaling pathway is tightly regulated. In the absence of a Wnt ligand, β-catenin is targeted for proteasomal degradation by a destruction complex. Upon Wnt binding to its receptor, this complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with TCF/LEF transcription factors, BCL9, and Pygo2 to activate target gene expression. Pygo2 acts as a crucial chromatin reader, linking the β-catenin/BCL9 complex to active chromatin marks.

In Silico Screening for Pygo2 Inhibitors

In silico screening, or virtual screening, is a computational approach to identify promising drug candidates from large chemical libraries.[3] This method significantly accelerates the initial stages of drug discovery by prioritizing compounds for experimental validation.

Virtual Screening Workflow

A typical workflow for identifying Pygo2 inhibitors involves several key steps:

1. Target Preparation: The three-dimensional structure of the Pygo2 PHD domain is obtained from the Protein Data Bank (PDB) or modeled using homology modeling. The protein structure is prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding pocket.

2. Ligand Library Preparation: A large library of small molecules is prepared. This can include commercially available compounds, natural products, or custom-designed libraries. The ligands are converted to 3D structures and optimized for docking.

3. Molecular Docking: Molecular docking simulations are performed to predict the binding mode and affinity of each ligand to the Pygo2 PHD domain. Software such as AutoDock Vina can be utilized for this purpose.[4]

4. Scoring and Ranking: The docked poses are scored based on their predicted binding energy. Ligands are then ranked according to their scores, with lower binding energies indicating potentially stronger binders.

5. Post-Docking Filtering: The ranked list of compounds is filtered based on pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) and drug-likeness criteria, such as Lipinski's Rule of Five, to eliminate compounds with unfavorable properties.

6. Hit Selection and Visual Inspection: The top-ranked and filtered compounds are visually inspected to analyze their interactions with key residues in the Pygo2 binding pocket.

7. Experimental Validation: The selected hit compounds are then purchased or synthesized for experimental validation using the assays described in the following sections.

Experimental Validation of Pygo2 Inhibitors

Following the identification of potential inhibitors through in silico screening, a series of biochemical and cell-based assays are essential to validate their activity and characterize their mechanism of action.

Data Presentation: this compound Activity Profile

The following tables summarize the quantitative data for the Pygo2 inhibitor this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Cancer | 2.6 ± 0.16[1] |

| A549 | Lung Cancer | 3.3 ± 0.14[1] |

| Normal Human Fibroblasts | Normal | 33.80 ± 0.15[1] |

Table 2: Biophysical and In Vivo Data for this compound

| Parameter | Value | Method |

| Binding Affinity (Kd) | 25.3 µM[5] | Surface Plasmon Resonance |

| In Vivo Efficacy | Significantly prolonged survival in mice (10 mg/kg/day)[1] | Xenograft Model |

Experimental Protocols

This assay is designed to identify inhibitors that disrupt the interaction between the Pygo2 PHD domain and the BCL9 HD1 domain.

Materials:

-

Recombinant human Pygo2 PHD domain (GST-tagged)

-

Biotinylated peptide corresponding to the BCL9 HD1 domain

-

Glutathione Donor Beads

-

Streptavidin Acceptor Beads

-

Assay Buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

384-well white opaque microplates

-

Test compounds (e.g., this compound) dissolved in DMSO

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add the GST-Pygo2 PHD domain and biotinylated-BCL9 HD1 peptide to the wells.

-

Incubate at room temperature for 30 minutes.

-

Add a mixture of Glutathione Donor Beads and Streptavidin Acceptor Beads to each well.

-

Incubate in the dark at room temperature for 1 hour.

-

Read the plate on an AlphaScreen-compatible plate reader.

This cell-based assay measures the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

Control plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

Wnt3a conditioned media or recombinant Wnt3a

-

Dual-Luciferase Reporter Assay System

-

96-well white clear-bottom microplates

-

Test compounds (e.g., this compound) dissolved in DMSO

Procedure:

-

Seed HEK293T cells in a 96-well plate.

-

Co-transfect the cells with the TOPFlash (or FOPFlash) and Renilla luciferase plasmids.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound.

-

Stimulate the cells with Wnt3a to activate the pathway.

-

Incubate for another 16-24 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

SPR is a label-free technique used to measure the binding kinetics and affinity of an inhibitor to its target protein.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Recombinant human Pygo2 PHD domain

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Test compounds (e.g., this compound) dissolved in running buffer

Procedure:

-

Immobilize the Pygo2 PHD domain onto the CM5 sensor chip using standard amine coupling chemistry.

-

Prepare a series of dilutions of the test compound in running buffer.

-

Inject the compound dilutions over the sensor surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.

-

Regenerate the sensor surface between injections.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Conclusion

The discovery of Pygo2 inhibitors like this compound through a combination of in silico screening and experimental validation highlights a promising strategy for the development of novel cancer therapeutics. This guide provides a comprehensive framework for researchers to identify and characterize new Pygo2 inhibitors. The detailed methodologies and workflows presented herein can be adapted and optimized for specific research needs, ultimately contributing to the advancement of targeted cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Targeting the chromatin effector Pygo2 promotes cytotoxic T cell responses and overcomes immunotherapy resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosolveit.de [biosolveit.de]

- 4. Virtual screening/Docking workflow – Macs in Chemistry [macinchem.org]

- 5. Logical design of an anti‐cancer agent targeting the plant homeodomain in Pygopus2 - PMC [pmc.ncbi.nlm.nih.gov]

JBC117: A Novel Inducer of Cancer Cell Apoptosis by Targeting the Wnt/β-catenin Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

Abstract

JBC117 is a novel small molecule compound demonstrating significant anti-cancer properties through the induction of apoptosis in cancer cells. This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its role in modulating the Wnt/β-catenin signaling pathway to trigger programmed cell death. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling cascades and experimental workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and potentially utilize this compound in oncology research.

Introduction

The Wnt signaling pathway plays a crucial role in cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers.[1] The key effector of this pathway, β-catenin, acts as a potent oncogene when it translocates to the nucleus and activates target gene transcription.[1] this compound has been identified as a promising anti-cancer agent that targets Pygopus2 (Pygo2), a critical component of the Wnt signaling pathway necessary for β-catenin-mediated transcription.[1] By inhibiting the interaction between the Pygo2 plant homeodomain (PHD) and its binding partners, this compound effectively antagonizes β-catenin-dependent activity, leading to the suppression of cancer cell proliferation and the induction of apoptosis.[1]

Quantitative Data on this compound Efficacy

The anti-proliferative and pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize the key findings.

Table 1: In Vitro Anti-Proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Cancer | 2.6 ± 0.16 |

| A549 | Lung Cancer | 3.3 ± 0.14 |

| Normal Human Fibroblasts | Non-cancerous | 33.80 ± 0.15 |

| Data from a 72-hour cell proliferation assay.[1] |

Table 2: Induction of Apoptosis by this compound

| Cell Line | Treatment | Caspase 3/7 Activity |

| HCT116 | This compound | Significantly Increased |

| A549 | This compound | Significantly Increased |

| Caspase 3/7 enzymatic activity was measured as an indicator of apoptosis.[1] |

Table 3: In Vivo Therapeutic Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment | Effect |

| HCT116 (Colon) | 10 mg/kg/day this compound | Significant tumor growth inhibition |

| A549 (Lung) | 10 mg/kg/day this compound | Significant tumor growth inhibition |

| A549 (Lung) | 10 and 20 mg/kg/day this compound | Significantly prolonged survival |

| In vivo studies demonstrated a significant therapeutic effect of this compound.[1] |

Signaling Pathway of this compound-Induced Apoptosis

This compound exerts its pro-apoptotic effects by disrupting the Wnt/β-catenin signaling pathway. The diagram below illustrates the proposed mechanism of action.

Caption: Mechanism of this compound-induced apoptosis via inhibition of the Wnt/β-catenin pathway.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pro-apoptotic role of this compound.

Cell Viability and Proliferation Assay

This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Cell Lines: HCT116 (colon cancer), A549 (lung cancer), and normal human fibroblast cells.

-

Procedure:

-

Seed cells in 96-well plates at an appropriate density.

-

After 24 hours, treat the cells with increasing concentrations of this compound or a vehicle control (DMSO).

-

Incubate the cells for 72 hours.

-

Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.

-

Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the control.

-

Determine the IC50 value by plotting cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

-

Caspase 3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

-

Materials: Caspase-Glo® 3/7 Assay System (Promega) or similar.

-

Procedure:

-

Seed HCT116 and A549 cells in 96-well plates.

-

Treat cells with this compound, a positive control (e.g., ICG001), or a vehicle control (DMSO) for a specified time.

-

Add the Caspase-Glo® 3/7 reagent to each well.

-

Incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of caspase 3/7 activity.

-

In Vivo Xenograft Model

This protocol evaluates the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID).

-

Procedure:

-

Subcutaneously inject HCT116 or A549 cells into the flanks of the mice.

-

Allow tumors to grow to a palpable size.

-

Randomly assign mice to treatment groups (e.g., vehicle control, 10 mg/kg/day this compound).

-

Administer this compound or vehicle control via subcutaneous injection daily.

-

Measure tumor volume and mouse body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., HE staining, immunohistochemistry for cleaved caspase-3).

-

For survival studies, monitor the mice until a predetermined endpoint is reached.

-

General Apoptosis Detection Workflow

The following diagram outlines a general workflow for confirming apoptosis in cancer cells treated with this compound.

Caption: A general experimental workflow for the detection and quantification of apoptosis.

Conclusion

This compound represents a promising novel anti-cancer agent that effectively induces apoptosis in colon and lung cancer cells. Its mechanism of action, centered on the inhibition of the Pygo2 PHD finger within the Wnt/β-catenin signaling pathway, provides a targeted approach to cancer therapy. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound. Future studies may focus on elucidating the downstream effectors of this compound-mediated Wnt pathway inhibition and exploring its efficacy in a broader range of cancer types.

References

Investigating the pharmacokinetics of JBC117

An in-depth analysis of the preclinical data available for JBC117, a novel anti-cancer agent, reveals a compound with promising therapeutic effects targeting the Wnt signaling pathway. While comprehensive pharmacokinetic studies are yet to be published, this technical guide consolidates the existing knowledge on this compound and outlines a standard experimental framework for its future pharmacokinetic investigation.

Compound Overview

This compound, chemically identified as Spiro[2H-naphthol[1,2-b]pyran-2,4′-piperidine]-1′-ethanol,3,4-dihydro-4-hydroxy-α-(6-methyl-1H-indol-3-yl), is a small molecule inhibitor designed to target the plant homeodomain (PHD) finger of Pygopus2 (Pygo2).[1] Pygo2 is a critical component of the canonical Wnt signaling pathway, which is frequently dysregulated in various cancers.[1][2] By binding to the PHD finger of Pygo2, this compound disrupts its interaction with both the methylated histone 3 (H3K4me) tail and the HD1 domain of BCL9, a coactivator of β-catenin-mediated transcription.[1] This interference with the Wnt/β-catenin signaling cascade underlies its anti-cancer properties.

Mechanism of Action: Wnt Signaling Pathway Inhibition

The canonical Wnt signaling pathway plays a crucial role in cell proliferation and differentiation. In the absence of a Wnt signal, the key effector protein, β-catenin, is targeted for proteasomal degradation by a destruction complex. Upon Wnt ligand binding to its receptors, this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it associates with TCF/LEF transcription factors. The recruitment of coactivators, including Pygo2 and BCL9, is essential for the transcription of Wnt target genes such as c-myc and cyclin D1, which drive cell proliferation.

This compound exerts its effect by specifically targeting the Pygo2 coactivator. It binds to a pocket on the Pygo2 PHD finger that is necessary for its interactions with both chromatin (via H3K4me) and the β-catenin/BCL9 complex.[1] This disruption prevents the assembly of a fully functional transcriptional complex at Wnt target gene promoters, thereby inhibiting their expression and suppressing cancer cell growth.

References

JBC117: A Technical Guide to its Impact on Pygopus2 and Histone H3K4me Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBC117 is a novel small molecule inhibitor identified through logical drug design that targets the Plant Homeodomain (PHD) finger of Pygopus2 (Pygo2), a critical component of the Wnt/β-catenin signaling pathway. The Pygo2 PHD finger is a "reader" domain that specifically recognizes and binds to di- and tri-methylated lysine (B10760008) 4 on histone H3 (H3K4me2/3), an epigenetic mark associated with active gene transcription. By binding to the Pygo2 PHD finger, this compound disrupts its interaction with histone H3K4me, thereby antagonizing Wnt/β-catenin-dependent gene expression. This guide provides a comprehensive overview of the mechanism of action of this compound, its effects on cancer cells, and detailed protocols for assays relevant to its characterization.

Mechanism of Action

This compound acts as a competitive inhibitor of the Pygo2 PHD finger's interaction with H3K4me-marked histone tails. The compound was designed to fit into the histone-binding pocket of the PHD finger, interacting with key residues that are also responsible for recognizing the methylated lysine.[1] Specifically, this compound is reported to interact with amino acids D339, A348, R356, V376, and A378 within the Pygo2 PHD finger, which are crucial for its association with both the H3K4me tail and the BCL9 co-factor.[1] By occupying this binding site, this compound effectively displaces the histone tail, leading to the inhibition of Pygo2's chromatin-modifying functions and the downstream transcription of Wnt target genes.

Quantitative Data

While specific binding affinities (e.g., Kd, Ki) of this compound for the Pygo2 PHD finger are not yet publicly available, the compound's potent anti-cancer effects have been quantified in cellular assays. The half-maximal inhibitory concentration (IC50) values for this compound in different cell lines are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colon Cancer | 2.6 ± 0.16 | [1] |

| A549 | Lung Cancer | 3.3 ± 0.14 | [1] |

| Normal Human Fibroblasts | Non-cancerous | 33.80 ± 0.15 | [1] |

Experimental Protocols

Detailed experimental protocols for the specific binding assays used in the initial characterization of this compound have not been published. However, the following is a representative protocol for a Fluorescence Polarization (FP) assay, a robust method for quantifying the binding of a small molecule inhibitor to a protein. This protocol is designed to measure the displacement of a fluorescently labeled H3K4me peptide from the Pygo2 PHD finger by this compound.

Fluorescence Polarization (FP) Competition Assay

Objective: To determine the IC50 value of this compound for the inhibition of the Pygo2 PHD-H3K4me interaction.

Materials:

-

Recombinant human Pygo2 PHD finger protein

-

Fluorescently labeled H3K4me peptide (e.g., FITC-ARTK(me3)QTAR-COOH)

-

This compound

-

Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

-

384-well, low-volume, black, non-binding surface microplates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation:

-

Prepare a 2X stock solution of the Pygo2 PHD finger in Assay Buffer. The final concentration should be at the Kd of the PHD finger for the fluorescent peptide.

-

Prepare a 2X stock solution of the fluorescently labeled H3K4me peptide in Assay Buffer. The final concentration should be in the low nanomolar range and optimized for a stable FP signal.

-

Prepare a serial dilution of this compound in Assay Buffer.

-

-

Assay Setup:

-

Add 10 µL of the this compound serial dilution to the wells of the 384-well plate.

-

Add 10 µL of the 2X Pygo2 PHD finger stock solution to each well.

-

Incubate for 15 minutes at room temperature.

-

Add 10 µL of the 2X fluorescently labeled H3K4me peptide stock solution to each well.

-

The final volume in each well will be 30 µL.

-

-

Controls:

-

No inhibitor control (0% inhibition): Wells containing Pygo2 PHD finger, fluorescent peptide, and Assay Buffer without this compound.

-

No protein control (100% inhibition): Wells containing fluorescent peptide and Assay Buffer without Pygo2 PHD finger and this compound.

-

-

Incubation and Measurement:

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Measure the fluorescence polarization on a suitable microplate reader.

-

-

Data Analysis:

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

This compound is a promising anti-cancer agent that functions by targeting the Pygo2 PHD finger and disrupting its interaction with H3K4me. While further studies are needed to fully elucidate its binding kinetics and specificity, the available data demonstrates its potent activity in cellular models of cancer. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers interested in further investigating the therapeutic potential of this compound and other inhibitors of chromatin reader domains.

References

Unraveling the Molecular Nuances: An In-depth Technical Guide to the Off-Target Effects of JBC117 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the investigational anti-cancer agent JBC117, with a specific focus on its off-target effects in cancer cells. While primarily designed as a targeted inhibitor of the Wnt/β-catenin signaling pathway, a thorough evaluation of its broader molecular interactions is critical for its clinical development and therapeutic application. This document synthesizes available data, outlines key experimental protocols, and visualizes complex biological pathways to facilitate a deeper understanding of this compound's cellular impact.

Core On-Target Activity of this compound

This compound is a novel anti-cancer lead compound identified through logical drug design.[1] Its primary mechanism of action is the inhibition of the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation and differentiation that is often dysregulated in cancer.[1][2] this compound achieves this by targeting the plant homeodomain (PHD) finger of Pygopus2 (Pygo2), a key component of the Wnt signaling cascade.[1] The interaction of this compound with specific residues within the Pygo2 PHD finger disrupts its binding to both methylated histone 3 (H3K4me) and the HD1 domain of BCL9, which is essential for β-catenin-mediated transcription.[1]

Quantitative Analysis of this compound's Biological Activity

The anti-cancer efficacy of this compound has been quantified across various cancer cell lines and in vivo models. The following tables summarize the key quantitative data available.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| HCT116 | Colon Cancer | 2.6 ± 0.16 | [1] |

| A549 | Lung Cancer | 3.3 ± 0.14 | [1] |

| 2F0-C75 (Normal) | Human Fibroblast | 33.80 ± 0.15 | [1] |

Table 2: In Vivo Efficacy of this compound

| Xenograft Model | Treatment Dose | Outcome | Reference |

| HCT116 (Colon) | 10 and 20 mg/kg/day | Significant tumor growth inhibition | [1] |

| A549 (Lung) | 10 and 20 mg/kg/day | Significant tumor growth inhibition and prolonged survival | [1] |

Known and Potential Off-Target Effects

While this compound was rationally designed to target Pygo2, its interaction with other cellular components, leading to off-target effects, is a critical area of investigation. The significant difference in IC50 values between cancer cells and normal human fibroblasts suggests a therapeutic window; however, the underlying reasons for its effect on normal cells warrant further exploration.[1]

Effects on Non-Cancerous Cells

The cytotoxicity of this compound in normal human fibroblast cells (2F0-C75), although significantly lower than in cancer cell lines, indicates potential off-target interactions.[1] This effect could be due to a basal level of Wnt/β-catenin signaling required for normal cell function or interactions with other cellular pathways.

Theoretical Off-Target Considerations

Given that this compound targets a protein-protein interaction interface involving a histone-binding domain, the possibility of it interacting with other PHD finger-containing proteins or chromatin-associated complexes cannot be ruled out. Pygo2 is known to be an emerging epigenetic switch, and targeting it could have broader implications on gene transcription beyond the Wnt pathway.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells (HCT116, A549) and normal fibroblasts (2F0-C75) are seeded in 96-well plates at a density of 5,000 cells per well.

-

Drug Treatment: After 24 hours, cells are treated with various concentrations of this compound or DMSO (vehicle control) for 72 hours.

-

MTT Addition: 20 μL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 μL of DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Luciferase Reporter Assay for Wnt/β-catenin Signaling

-

Transfection: Cancer cells are co-transfected with either the TOPFLASH (containing wild-type TCF/LEF binding sites) or FOPFLASH (containing mutated TCF/LEF binding sites) reporter constructs, along with a Renilla luciferase construct for normalization.

-

Wnt Pathway Activation: Cells are treated with LiCl (10 mM) to activate the Wnt pathway.

-

This compound Treatment: Cells are then treated with different concentrations of this compound for 24 hours.

-

Luciferase Activity Measurement: Luciferase activity is measured using a dual-luciferase reporter assay system.

-

Data Analysis: The TOPFLASH activity is normalized to the FOPFLASH and Renilla luciferase activities.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Total RNA is extracted from this compound-treated and control cells using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qRT-PCR: Quantitative PCR is performed using SYBR Green master mix and primers specific for Wnt target genes (e.g., Axin2, c-myc, cyclin D1) and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method.

Western Blot Analysis

-

Protein Extraction: Whole-cell lysates are prepared from this compound-treated and control cells.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Wnt target proteins (e.g., c-myc, cyclin D1) and a loading control (e.g., β-actin).

-

Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing Molecular Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: On-target action of this compound in the Wnt/β-catenin signaling pathway.

Caption: Experimental workflow for characterizing the anti-cancer effects of this compound.

Future Directions and Conclusion

This compound demonstrates significant promise as a targeted anti-cancer agent. However, a comprehensive understanding of its off-target effects is paramount for its successful clinical translation. Future studies should focus on:

-

Proteome-wide target deconvolution: Employing techniques such as chemical proteomics or thermal proteome profiling to identify direct binding partners of this compound in an unbiased manner.

-

Kinome screening: To rule out off-target effects on various kinases, which are common off-targets for small molecule inhibitors.

-

Transcriptomic and proteomic analyses: To obtain a global view of the cellular changes induced by this compound treatment, which may reveal effects on pathways other than Wnt/β-catenin signaling.

References

- 1. Logical design of an anti‐cancer agent targeting the plant homeodomain in Pygopus2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Targeting the chromatin effector Pygo2 promotes cytotoxic T cell responses and overcomes immunotherapy resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

JBC117 (CAS 1214531-21-1): A Technical Guide to a Novel Wnt/β-Catenin Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JBC117 is a novel, small-molecule anticancer agent that targets the Plant Homeodomain (PHD) finger of Pygopus2 (Pygo2), a critical coactivator in the Wnt/β-catenin signaling pathway. By disrupting the interaction between Pygo2 and key binding partners, this compound effectively antagonizes β-catenin-dependent transcriptional activity, leading to the inhibition of cancer cell proliferation, migration, and invasion, and the induction of apoptosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols.

Introduction

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This compound was identified through in silico logical drug design as a compound that binds to the histone-binding pocket of the Pygo2 PHD finger.[1] This interaction interferes with its association with both methylated histone 3 (H3K4me) tails and the HD1 domain of BCL9, a protein that links Pygo2 to β-catenin.[1] Consequently, this compound disrupts the formation of the β-catenin/BCL9/Pygo2 transcriptional complex, leading to the downregulation of Wnt target genes and subsequent anti-tumor effects.[1][2]

Physicochemical Properties

| Property | Value |

| CAS Number | 1214531-21-1 |

| Molecular Formula | C₂₈H₃₀N₂O₃ |

| Molecular Weight | 442.55 g/mol |

| Chemical Name | Spiro[2H-naphthol[1,2-b]pyran-2,4′-piperidine]-1′ethanol,3,4-dihydro-4-hydroxy-α-(6-methyl-1H-indol-3-yl)) |

Quantitative Biological Data

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| Cell Proliferation | HCT116 (Colon Cancer) | IC₅₀ | 2.6 ± 0.16 µM | [1] |

| A549 (Lung Cancer) | IC₅₀ | 3.3 ± 0.14 µM | [1] | |

| Normal Human Fibroblast | IC₅₀ | 33.80 ± 0.15 µM | [1] | |

| Anchorage-Independent Growth (Soft Agar) | HCT116 (Colon Cancer) | IC₅₀ | 1.3 ± 0.87 µM | [1] |

| A549 (Lung Cancer) | IC₅₀ | 1.5 ± 0.19 µM | [1] | |

| Binding Affinity | Recombinant Pygo2 PHD Finger | Kd | 25.3 µM | [1] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Tumor Model | Treatment | Outcome | Reference |

| HCT116 (Colon Cancer) | 20 mg/kg/day (subcutaneous, 14 days) | 65% reduction in tumor growth | [1][2] |

| A549 (Lung Cancer) | 20 mg/kg/day (subcutaneous, 14 days) | 93% reduction in tumor growth | [1][2] |

| A549 (Lung Cancer) | 10 mg/kg/day or 20 mg/kg/day (subcutaneous) | Significantly prolonged survival time | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects by targeting the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt ligand binding to its receptor, this complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin forms a complex with TCF/LEF transcription factors, BCL9, and Pygo2 to activate the transcription of target genes involved in cell proliferation, survival, and migration, such as c-myc and cyclin D1.[1][3][4]

This compound directly binds to the PHD finger of Pygo2, preventing its interaction with H3K4me and BCL9. This disrupts the assembly of the transcriptional coactivator complex, thereby inhibiting the expression of Wnt target genes.[1]

Experimental Protocols

Cell Proliferation Assay

-

Cell Seeding: Seed HCT116 or A549 cells in 96-well plates at an appropriate density.

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound for 72 hours.

-

Quantification: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Western Blot Analysis

-

Cell Lysis: Treat HCT116 and A549 cells with this compound (e.g., 5, 10, and 20 µM) for 72 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against Wnt target genes (e.g., c-myc, cyclin D1, Axin2) and a loading control (e.g., GAPDH).

-

Detection: Incubate with a corresponding HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction and cDNA Synthesis: Treat cells with this compound as described for Western blotting. Extract total RNA using a suitable kit and synthesize cDNA.

-

PCR Amplification: Perform qRT-PCR using SYBR Green master mix and primers specific for Wnt target genes (c-myc, cyclin D1, Axin2) and a housekeeping gene (e.g., GAPDH).

-

Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Transwell Invasion and Wound Healing Assays

-

Transwell Invasion Assay: Seed cells in the upper chamber of a Matrigel-coated transwell insert in serum-free media containing this compound. Add complete media to the lower chamber. After 24 hours, stain and quantify the cells that have invaded through the membrane.[1]

-

Wound Healing Assay: Create a scratch in a confluent monolayer of cells. Treat the cells with this compound and monitor the closure of the wound over 24 hours. Quantify the migration of cells into the wounded area.[1]

In Vivo Xenograft Studies

-

Tumor Implantation: Subcutaneously inject HCT116 or A549 cells into the flanks of immunodeficient mice.

-

Treatment: Once tumors reach a palpable size, randomize the mice into vehicle control and this compound treatment groups. Administer this compound (e.g., 10 or 20 mg/kg/day) via subcutaneous injection for a specified period (e.g., 14 consecutive days).[1][2]

-

Monitoring: Measure tumor volume and body weight regularly. Monitor the survival of the mice.

-

Analysis: At the end of the study, excise the tumors and perform histological analysis (e.g., H&E staining, TUNEL assay for apoptosis). Compare tumor growth and survival between the treatment and control groups.

Conclusion

This compound is a promising anticancer agent that selectively targets the Pygo2 PHD finger, a key component of the Wnt/β-catenin signaling pathway. Its ability to inhibit cancer cell proliferation, migration, and invasion, coupled with its demonstrated in vivo efficacy in colon and lung cancer models, highlights its therapeutic potential. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals interested in further investigating this compound and the broader field of Wnt pathway inhibition.

References

- 1. Logical design of an anti‐cancer agent targeting the plant homeodomain in Pygopus2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | TargetMol [targetmol.com]

- 3. Flavonoids and Wnt/β-Catenin Signaling: Potential Role in Colorectal Cancer Therapies [mdpi.com]

- 4. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: JBC117 for A549 Lung Cancer Cell Line

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBC117 is a novel small molecule inhibitor targeting the plant homeodomain (PHD) finger of Pygopus2 (Pygo2), a key component of the Wnt/β-catenin signaling pathway.[1] By interacting with the PHD finger, this compound disrupts the interaction between Pygo2 and the histone 3 tail (H3K4me) and the HD1 domain of BCL9, which is crucial for β-catenin-mediated transcription.[1] This inhibitory action leads to potent anti-cancer effects in various cancer cell lines, including the A549 human lung adenocarcinoma cell line.[1] These application notes provide detailed protocols and dosage information for the use of this compound in in vitro and in vivo studies involving the A549 cell line.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound in the A549 lung cancer cell line.

Table 1: In Vitro Efficacy of this compound in A549 Cells [1]

| Parameter | Assay | IC50 Value (µM) | Treatment Duration |

| This compound | Cell Proliferation | 3.3 ± 0.15 | 72 hours |

| This compound | Anchorage-Independent Colony Formation (Soft Agar) | 1.5 ± 0.19 | 2 weeks |

| ICG001 (Positive Control) | Cell Proliferation | 4.0 ± 0.08 | 72 hours |

| ICG001 (Positive Control) | Anchorage-Independent Colony Formation (Soft Agar) | 1.7 ± 0.09 | 2 weeks |

Table 2: In Vivo Efficacy of this compound in A549 Xenograft Model [1]

| Treatment Group | Dosage | Tumor Growth Inhibition | Survival |

| This compound | 10 mg/kg/day (subcutaneous) | Not specified | Significantly prolonged |

| This compound | 20 mg/kg/day (subcutaneous) | 93% | Significantly prolonged |

| ICG001 (Positive Control) | Not specified | 61% | Not specified |

Signaling Pathway

This compound exerts its anti-cancer effects by targeting the Wnt/β-catenin signaling pathway. The diagram below illustrates the proposed mechanism of action.

Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture

-

Cell Line: A549 human lung adenocarcinoma cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Proliferation Assay

This protocol is used to determine the effect of this compound on the proliferation of A549 cells.

References

Application Notes and Protocols for JBC117 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Abstract

JBC117 is a novel small molecule inhibitor targeting the plant homeodomain (PHD) finger of Pygopus2 (Pygo2), a key component of the canonical Wnt/β-catenin signaling pathway. By disrupting the interaction between Pygo2 and histone H3, this compound effectively downregulates the transcription of Wnt target genes, leading to anti-proliferative and pro-apoptotic effects in cancer cells. These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in in vitro and in vivo research settings. Additionally, methodologies for key experiments and a summary of its biological activity are presented.

Introduction

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and development. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This compound has emerged as a promising anti-cancer agent due to its specific inhibition of Pygo2, a transcriptional coactivator essential for β-catenin-mediated gene expression.[1] Accurate and reproducible experimental results with this compound necessitate the correct preparation and storage of stock solutions. This document outlines the recommended procedures for preparing this compound for experimental use.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for accurate stock solution preparation.

| Property | Value |

| Molecular Formula | C₂₈H₃₀N₂O₃ |

| Molecular Weight | 442.5 g/mol |

| Appearance | Solid |

| Primary Target | Pygopus2 (Pygo2) PHD Finger |

Preparation of this compound Stock Solution

The following protocol describes the preparation of a this compound stock solution for in vitro cellular assays. For in vivo studies, a different formulation is required and is also detailed below.

Materials

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Pipettes and sterile filter tips

In Vitro Stock Solution Protocol (10 mM in DMSO)

-

Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.425 mg of this compound.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock, if you weighed 4.425 mg, add 1 mL of DMSO.

-

Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary. Ensure the solution is clear and free of particulates.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage.

Note on Solubility: While this compound is known to be soluble in DMSO, the maximum solubility has not been widely reported. If a higher concentration stock solution is required, it is recommended to perform a pilot experiment to determine the saturation point.

In Vivo Formulation

For animal studies, this compound has been successfully administered using a vehicle of 5% DMSO and 40% polyethylene (B3416737) glycol (PEG) diluted in 1x phosphate-buffered saline (PBS). The preparation of this formulation requires careful, stepwise mixing to ensure homogeneity.

Experimental Protocols

This compound's mechanism of action is centered on the inhibition of the Wnt/β-catenin signaling pathway. Here are methodologies for key experiments to assess its biological activity.

Western Blot Analysis for Wnt Target Gene Expression

-

Cell Culture and Treatment: Seed cancer cell lines (e.g., HCT116, A549) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24-72 hours.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against Wnt target genes such as c-Myc, Cyclin D1, and Axin2. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT or CellTiter-Glo®)

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Assay: Perform the cell viability assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Visualizations

Experimental Workflow for this compound Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution.

This compound Mechanism of Action: Inhibition of Wnt/β-catenin Signaling

References

Application Notes: JBC117 as a Wnt Signaling Pathway Inhibitor

JBC117 is a novel small-molecule inhibitor designed to target Pygopus2 (Pygo2), a key component of the canonical Wnt/β-catenin signaling pathway.[1] Pygo2 acts as a chromatin effector, and its plant homeodomain (PHD) finger is crucial for its function in mediating β-catenin-dependent transcription.[1][2] Dysregulation of the Wnt/β-catenin pathway is a hallmark of numerous cancers, including colorectal and lung cancer, making it a critical target for therapeutic development.[1][3][4]

This compound was identified through in silico screening and binds to the histone-binding pocket of the Pygo2 PHD finger. This action interferes with its interaction with both methylated histone 3 (H3K4me) tails and the HD1 domain of BCL9, a coactivator that links Pygo2 to β-catenin.[1] By disrupting this complex, this compound effectively antagonizes β-catenin-driven transcriptional activity, leading to the downregulation of Wnt target genes such as c-myc and cyclin D1.[1] Preclinical studies in mouse xenograft models have demonstrated that subcutaneous administration of this compound significantly inhibits tumor growth and prolongs survival, highlighting its potential as a therapeutic agent against cancers with aberrant Wnt signaling.[1]

Wnt/β-catenin Signaling Pathway and this compound Inhibition

The diagram below illustrates the canonical Wnt/β-catenin signaling pathway. In the "ON" state (Wnt ligand present), β-catenin accumulates in the nucleus and forms a complex with TCF/LEF transcription factors and co-activators BCL9 and Pygo2 to drive the expression of target genes involved in proliferation. This compound inhibits this process by binding to the PHD finger of Pygo2, preventing the assembly of the transcriptional complex.

Caption: Wnt signaling pathway and the inhibitory action of this compound on Pygo2.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical evaluations of this compound.

Table 1: this compound In Vivo Dosage and Administration in Xenograft Mouse Models

| Parameter | Details | Reference |

|---|---|---|

| Drug | This compound | [1] |

| Animal Model | Nude Mice with HCT116 or A549 Xenografts | [1] |

| Dosage Levels | 10 mg/kg/day and 20 mg/kg/day | [1] |

| Administration Route | Subcutaneous (s.c.) Injection | [1] |

| Vehicle Control | 5% DMSO, 40% Polyethylene (B3416737) Glycol in 1x PBS | [1] |

| Treatment Frequency | Daily | [1] |

| Treatment Duration | 14 days (tumor growth) or up to 85 days (survival) |[1] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models (at 20 mg/kg/day)

| Xenograft Model | Tumor Type | Tumor Growth Inhibition | Statistical Significance | Reference |

|---|---|---|---|---|

| HCT116 | Colon Cancer | 65% reduction | P < 0.05 | [1] |

| A549 | Lung Cancer | 93% reduction | P < 0.05 | [1] |

| A549 (Survival) | Lung Cancer | Significantly increased lifetime | P < 0.0001 |[1] |

Table 3: In Vitro IC₅₀ Values of this compound after 72h Treatment

| Cell Line | Cell Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| HCT116 | Colon Cancer | 2.6 ± 0.16 | [1] |

| A549 | Lung Cancer | 3.3 ± 0.14 | [1] |

| Normal Fibroblast | Non-cancerous | 33.80 ± 0.15 |[1] |

Experimental Protocols

Protocol 1: Preparation of this compound for Subcutaneous Injection

This protocol describes the preparation of the this compound solution for administration to mice based on the vehicle used in published preclinical studies.[1]

Materials:

-

This compound compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Polyethylene glycol (PEG), average M.W. 400

-

1x Phosphate-Buffered Saline (PBS), sterile

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Calculate the total volume of dosing solution required based on the number of mice, their average weight, and the desired dose (e.g., 20 mg/kg). Assume an injection volume of 100 µL per 20 g mouse (5 mL/kg).

-

Prepare the vehicle solution consisting of 5% DMSO, 40% PEG, and 55% 1x PBS.

-

Example for 1 mL vehicle: Mix 50 µL DMSO, 400 µL PEG, and 550 µL sterile 1x PBS.

-

-

Weigh the required amount of this compound and dissolve it first in the DMSO portion of the vehicle.

-

Add the polyethylene glycol to the this compound/DMSO mixture and vortex thoroughly until dissolved.

-

Add the 1x PBS to the mixture in a stepwise manner while vortexing to prevent precipitation.

-

Ensure the final solution is clear and homogenous before drawing it into syringes for injection. Prepare fresh daily.

Protocol 2: General Subcutaneous (s.c.) Injection Procedure in Mice

This protocol provides a standardized method for subcutaneous injection in mice, a common route for sustained drug delivery.[5]

Materials:

-

Mouse restrainer (optional)

-

Sterile syringes (e.g., 1 mL)

-

Sterile needles (26-27 gauge recommended)[6]

-

Prepared this compound dosing solution

-

70% alcohol wipes (optional)[6]

Procedure:

-

Preparation: Load the syringe with the correct volume of this compound solution. Ensure no air bubbles are present. Use a new sterile needle and syringe for each animal.[6][7]

-

Restraint: Securely restrain the mouse. A common method is to grasp the loose skin at the nape of the neck (scruff) between the thumb and forefinger.[8] This will create a "tent" of skin over the shoulders.

-

Injection Site: The preferred site is the tented skin over the interscapular (shoulder blade) region.[7][9] The flank can also be used as an alternative site.[8]

-

Needle Insertion: With the needle bevel facing up, insert it into the base of the skin tent at a shallow angle, parallel to the spine.[5][6]

-

Aspiration: Gently pull back on the syringe plunger to aspirate. If no blood enters the syringe hub, the needle is correctly placed in the subcutaneous space. If blood appears, withdraw the needle and re-insert at a new site.[5][9]

-

Injection: Inject the solution slowly and steadily. A small bleb or lump should form under the skin as the liquid is administered.[5]

-

Withdrawal: Once the full dose is delivered, withdraw the needle smoothly. Gently press the injection site with a finger for a moment to prevent leakage.[5]

-

Post-Injection: Return the mouse to its cage and monitor for any immediate adverse reactions.

Protocol 3: Xenograft Tumor Model and In Vivo Treatment

This protocol outlines the establishment of a human tumor xenograft in immunodeficient mice and the subsequent treatment with this compound to evaluate anti-tumor efficacy.[1]

Materials:

-

HCT116 (colon) or A549 (lung) cancer cells

-

Culture medium (e.g., DMEM) with supplements

-

Matrigel (optional, for enhancing tumor take)

-

Nude mice (e.g., BALB/c nude)

-

Calipers for tumor measurement

-

This compound dosing solution and vehicle control

Procedure:

-

Cell Preparation: Culture HCT116 or A549 cells under standard conditions. On the day of injection, harvest cells using trypsin, wash with PBS, and resuspend in sterile PBS or medium at a concentration of 2-5 x 10⁷ cells/mL. Keep cells on ice.

-

Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension (typically 2-10 x 10⁶ cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: V = (Width² x Length) / 2.

-

Randomization and Treatment Initiation: When tumors reach a predetermined average volume (e.g., 225 mm³), randomize the mice into treatment and control groups.[1]

-

Drug Administration:

-

Data Collection:

-

Continue to measure tumor volumes throughout the treatment period (e.g., 14 days).[1]

-

Record the body weight of each mouse regularly to monitor for toxicity.[1]

-